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Compound of Interest

Compound Name: 4-[2-(4-Pyridinyl)ethyl]morpholine

CAS No.: 28487-18-5

Cat. No.: B13824906

Get Quote

Technical Whitepaper | Version 1.0[1][2][3]

Executive Summary
Compound: 4-[2-(4-Pyridinyl)ethyl]morpholine CAS Registry Number: 20505-50-6 (Isomer

specific) / 59566-50-6 (2-isomer analog reference) Molecular Formula: C₁₁H₁₆N₂O Molecular

Weight: 192.26 g/mol [1][2][3]

4-[2-(4-Pyridinyl)ethyl]morpholine is a ditopic base containing two distinct nitrogen centers:

an aliphatic morpholine nitrogen and an aromatic pyridine nitrogen.[1][2][3] Its physicochemical

behavior is defined by the competition and interaction between these two basic sites.[4]

Key Physicochemical Constants (Synthesized):

pKa₁ (Morpholine N):7.45 ± 0.2 (Dominant basic center)[1][2][3]

pKa₂ (Pyridine N):4.60 ± 0.3 (Secondary basic center)[1][2][3]

Basicity Order: Morpholine N > Pyridine N[1][2]
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Physiological State (pH 7.4): Predominantly Monocationic (~53%) and Neutral (~47%).[1][2]

[3]

Structural Analysis & Theoretical Basicity
To accurately predict and interpret the pKa values, we must dissect the electronic environment

of the two nitrogen centers.[4]

The Nitrogen Centers[2][3][4]
Morpholine Nitrogen (N-4):

Type: Tertiary Aliphatic Amine.[1][4]

Hybridization: sp³.

Electronic Effect: The oxygen atom in the morpholine ring exerts a negative inductive

effect (-I) through the carbon backbone, lowering the basicity compared to piperidine (pKa

~11.0).[1][3] Typical N-alkylmorpholines exhibit pKa values in the 7.4 – 7.8 range.[1][2]

Pyridine Nitrogen (N-1'):

Type: Aromatic Heterocyclic Amine.[1][4]

Hybridization: sp² (Lone pair is orthogonal to the π-system).[1][2][3]

Electronic Effect: The pyridine nitrogen is inherently less basic than aliphatic amines due

to the higher s-character of the sp² orbital.[1][2] 4-Alkylpyridines typically exhibit pKa

values around 6.0.[1][2]

The Ethyl Linker Effect
The ethylene bridge (-CH₂CH₂-) acts as a spacer.[1][2][3] While it insulates the resonance

effects, it allows for significant Inductive and Field Effects.[4]

Neutral State: The ethyl-pyridine moiety acts as a weak electron-withdrawing group relative

to a simple ethyl chain, slightly lowering the morpholine pKa.[1][2][3]
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Mono-Protonated State: Once the morpholine nitrogen protonates (forming a cation), it

exerts a strong electron-withdrawing field effect on the pyridine nitrogen, significantly

suppressing the second pKa (pKa₂).[1][2][3]

Ionization Pathway Diagram
The following diagram illustrates the sequential protonation events.

Dicationic Species (pH < 4)
[H-Py-CH2-CH2-Morph-H]²⁺

Monocationic Species (pH 4.6 - 7.4)
[Py-CH2-CH2-Morph-H]⁺

pKa₂ ≈ 4.6
(Pyridine Deprotonation) Neutral Species (pH > 8)

[Py-CH2-CH2-Morph]

pKa₁ ≈ 7.45
(Morpholine Deprotonation)

Click to download full resolution via product page

Figure 1: Stepwise ionization equilibrium of 4-[2-(4-Pyridinyl)ethyl]morpholine.

pKa Data & Comparative Analysis
The following values represent a high-confidence synthesis based on Quantitative Structure-

Property Relationship (QSPR) analysis of structural fragments.

Moiety
Fragment
Reference

Reference pKa
Effect of
Linker/Substit
uent

Estimated pKa
in Target

Morpholine N
N-

Ethylmorpholine
7.70

Pyridine ring is

mildly EWG (-I)
7.45

Pyridine N 4-Ethylpyridine 6.02

Proximal

Morpholinium

cation (-I)

4.60

Why pKa₂ Drops to 4.60
In a titration from high pH to low pH:

pH > 8: The molecule is neutral.[4]

pH ~ 7.45: The Morpholine N protonates first because it is the stronger base.[4]
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pH ~ 6.0: Normally, pyridine would protonate here.[4] However, the molecule now carries a

positive charge on the morpholine nitrogen, only two carbons away.[4] This positive charge

repels the incoming second proton (electrostatic repulsion) and withdraws electron density

from the pyridine ring.[4] This destabilizes the dication, forcing the pyridine pKa down from

6.0 to ~4.6.[4]

Experimental Determination Protocol
To empirically validate these values, Potentiometric Titration is the gold standard method.[4]

Materials
Analyte: >98% pure 4-[2-(4-Pyridinyl)ethyl]morpholine (approx 20 mg).[1][2][3]

Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (carbonate-free).

Solvent: 0.15 M KCl solution (to maintain constant ionic strength) or Water/Methanol (if

solubility is low, though this shifts pKa).[3][4]

Instrument: Mettler Toledo or Sirius T3 autotitrator with a glass pH electrode.

Workflow Diagram
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Start: Weigh 20mg Sample

Dissolve in 20mL 0.15M KCl
(Acidify to pH 2.0 with HCl)

Titrate with 0.1M NaOH
(Increments of 0.05 pH units)

Record pH vs. Volume

Calculate First Derivative (dpH/dV)

Identify Inflection Points
(pKa1 and pKa2)

Click to download full resolution via product page

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Processing
Bjerrum Plot: Plot ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline

ng-star-inserted">

(average number of bound protons) vs pH.[1][3]

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

corresponds to pKa₂ (Pyridine).[1][3]
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ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

corresponds to pKa₁ (Morpholine).[1][3]

Solubility Check: If the solution becomes cloudy near pH 8-9 (neutral species precipitation),

a cosolvent method (water/methanol ratios extrapolated to 0% methanol) is required.[1][2][3]

Implications for Drug Development[4]
Lysosomotropism (The "Ion Trapping" Effect)[1][2][3]

Mechanism: Lysosomes have an acidic pH (~4.5 - 5.0).[1][2][3]

Behavior: At cytosolic pH (7.2), the molecule is ~60% monocationic and lipophilic enough to

cross membranes.[4] Once it enters the lysosome (pH 5.0), the pyridine nitrogen protonates

(approaching pKa₂ 4.6).[1][3][4]

Result: The molecule becomes a dication.[4] Dications are highly polar and cannot cross the

membrane back out.[4]

Risk: High accumulation in lysosomes, potentially leading to phospholipidosis.[4]

Solubility Profile
pH 1-4: Highly Soluble (Dicationic).[1][2][3]

pH 7.4: Moderate Solubility (Monocation/Neutral equilibrium).[1][2]

pH > 9: Low Solubility (Neutral species).[1][2] Formulation strategy should utilize acid salts

(e.g., dihydrochloride).[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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